molecular formula C8H6F2INO B7586183 N-(4,5-difluoro-2-iodophenyl)acetamide

N-(4,5-difluoro-2-iodophenyl)acetamide

Cat. No.: B7586183
M. Wt: 297.04 g/mol
InChI Key: ZMHJDEGHFKBIFB-UHFFFAOYSA-N
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Description

N-(4,5-difluoro-2-iodophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with two fluorine atoms at positions 4 and 5, an iodine atom at position 2, and an acetamide group at the para position (Figure 1). Halogenation (fluorine and iodine) is a common strategy in medicinal chemistry to enhance lipophilicity, metabolic stability, and target binding affinity .

Properties

IUPAC Name

N-(4,5-difluoro-2-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2INO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHJDEGHFKBIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Comparisons :

  • Halogen Effects : Compound 47 (3,5-difluorophenyl) demonstrates that fluorine substituents enhance antibacterial activity. In contrast, N-(4,5-difluoro-2-iodophenyl)acetamide features 4,5-difluoro substitution and an additional iodine atom. The iodine’s larger atomic radius and higher lipophilicity may improve membrane penetration but could also reduce metabolic stability compared to fluorine .
  • Ring Systems : Unlike compounds 49 and 50, which incorporate heterocyclic moieties (thiazole, pyridine), the target compound retains a purely aromatic phenyl ring. Heterocycles often enhance target specificity, suggesting that the phenyl-based structure of this compound might exhibit broader, less selective activity .

Receptor-Targeted Acetamide Derivatives

describes pyridazin-3(2H)-one acetamide derivatives acting as agonists for formyl peptide receptors (FPR1/FPR2). Notable examples include:

Compound ID Substituents Receptor Activity Reference
FPR2 Agonist 4-Methoxybenzyl-pyridazinone FPR2-specific agonist
Mixed Agonist 3-Methoxybenzyl-pyridazinone FPR1/FPR2 dual agonist

Key Comparisons :

  • Substituent Position : The methoxybenzyl groups in these compounds are critical for receptor binding. In this compound, the iodine and fluorine substituents may sterically hinder interactions with FPRs, suggesting divergent biological targets.
  • Electron-Withdrawing Effects : The electron-withdrawing fluorine and iodine atoms on the phenyl ring could deactivate the aromatic system, reducing π-π stacking interactions compared to methoxy-substituted derivatives .

Thiadiazole and Thiazolidinone Acetamide Derivatives

and describe acetamide derivatives fused with thiazolidinone or thiadiazole rings, such as:

  • Compound 12a : (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (antiproliferative activity inferred from structural analogs) .
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide : Features a fluorophenyl-thiadiazole hybrid structure .

Key Comparisons :

  • Heterocyclic vs. Aromatic Cores: The thiadiazole and thiazolidinone moieties in these compounds enable hydrogen bonding and conformational rigidity, which are absent in the purely aromatic target compound. This difference may limit this compound’s applicability in enzyme inhibition compared to heterocyclic analogs .
  • Fluorine Placement : The 4-fluorophenyl group in ’s compound is structurally analogous to the 4,5-difluoro substitution in the target compound. However, the additional iodine in the latter may alter solubility and bioavailability .

Preparation Methods

Methodology Overview

Directed ortho-metalation (DoM) leverages directing groups to position substituents selectively. For 2-iodo-4,5-difluoroaniline synthesis:

  • Protection of 4,5-difluoroaniline : The amine is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions and enhance metalation efficiency.

  • Lithiation and iodination : Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the ortho position, followed by quenching with iodine.

  • Deprotection and acetylation : Boc removal yields 2-iodo-4,5-difluoroaniline, which is acetylated using acetic anhydride.

Experimental Considerations

  • Temperature control : Metalation requires strict cryogenic conditions to avoid side reactions.

  • Yield optimization : Pilot studies on analogous systems report yields of 70–85% for iodination steps.

Table 1: Directed Ortho-Metalation Protocol

StepReagents/ConditionsYield
Boc protectionBoc₂O, DMAP, CH₂Cl₂, rt92%
Lithiation/iodinationLDA, THF, −78°C; I₂, −78°C to rt78%
DeprotectionTFA, CH₂Cl₂, rt95%
AcetylationAcetic anhydride, pyridine, rt88%

Sandmeyer Reaction-Based Route

Diazotization and Iodination

The Sandmeyer reaction converts aryl diazonium salts to aryl iodides. For the target compound:

  • Nitration and reduction : 4,5-Difluoro-2-nitroaniline is reduced to 2-amino-4,5-difluoronitrobenzene.

  • Diazotization : Treatment with NaNO₂/HCl forms the diazonium salt.

  • Iodination : Reaction with KI introduces iodine at the 2-position.

  • Acetylation : The resulting 2-iodo-4,5-difluoroaniline is acetylated.

Key Challenges

  • Nitro group positioning : Nitration of 4,5-difluoroaniline must occur regioselectively at the 2-position, which is non-trivial due to fluorine’s electron-withdrawing effects.

  • Diazonium stability : Aryl diazonium salts are thermally unstable, necessitating low temperatures (<5°C).

Table 2: Sandmeyer Reaction Protocol

StepReagents/ConditionsYield
NitrationHNO₃, H₂SO₄, 0–5°C65%
ReductionH₂, Pd/C, EtOH90%
DiazotizationNaNO₂, HCl, 0–5°C80%
IodinationKI, CuI, 0–5°C70%
AcetylationAcetyl chloride, Et₃N, CH₂Cl₂85%

Electrophilic Iodination of N-(4,5-Difluorophenyl)acetamide

Regioselectivity Challenges

Direct iodination of N-(4,5-difluorophenyl)acetamide faces regiochemical hurdles:

  • Acetamide directing effect : The acetamide group is a meta director, favoring iodination at the 3- or 5-positions rather than the desired 2-position.

  • Steric and electronic effects : Fluorine’s electronegativity deactivates the ring, necessitating strong iodinating agents like N-iodosuccinimide (NIS) with Lewis acids (e.g., FeCl₃).

Optimized Conditions

  • Solvent : Dichloromethane or acetonitrile.

  • Catalyst : FeCl₃ (20 mol%) enhances electrophilicity.

  • Yield : <30% for 2-iodo product, with significant byproducts.

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Couling

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesDisadvantagesYield
Directed metalationHigh regioselectivityCryogenic conditions required70–85%
Sandmeyer reactionScalabilityMulti-step, diazonium instability60–70%
Electrophilic iodinationSimplicityPoor regioselectivity<30%
Palladium couplingModularityLow yield, costly catalysts<40%

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